[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid
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Overview
Description
2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the Amino Group: The amino group can be introduced by nitration followed by reduction.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of 2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers and sensors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-[(4-Amino-1H-pyrazol-3-yl)sulfanyl]acetic acid: Lacks the methyl group on the pyrazole ring.
2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]propanoic acid: Contains a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid is unique due to the presence of both the sulfanyl and acetic acid moieties, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H9N3O2S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(4-amino-1-methylpyrazol-3-yl)sulfanylacetic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-9-2-4(7)6(8-9)12-3-5(10)11/h2H,3,7H2,1H3,(H,10,11) |
InChI Key |
HWDDHCPQLMKQSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)SCC(=O)O)N |
Origin of Product |
United States |
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